2-(2,5-Dimethoxyphenyl)quinoline-4-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

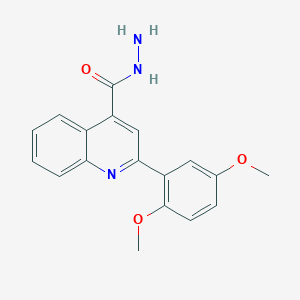

2-(2,5-Dimethoxyphenyl)quinoline-4-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a quinoline ring system substituted with a 2,5-dimethoxyphenyl group and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbohydrazide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline intermediate is then functionalized with the 2,5-dimethoxyphenyl group through a nucleophilic aromatic substitution reaction. Finally, the carbohydrazide moiety is introduced via a hydrazine derivative.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dimethoxyphenyl)quinoline-4-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Nucleophilic aromatic substitution reactions are typically performed using strong nucleophiles such as hydrazine (N2H4) under acidic conditions.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of hydroquinoline derivatives.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)quinoline-4-carbohydrazide has shown promise in several scientific research applications:

Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2,5-Dimethoxyphenyl)quinoline-4-carbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit the activity of certain enzymes involved in disease progression or interact with cellular receptors to elicit a therapeutic response.

Comparison with Similar Compounds

2-(2,5-Dimethoxyphenyl)quinoline-4-carbohydrazide is unique due to its specific structural features and biological activities. Similar compounds include:

Quinoline derivatives: These compounds share the quinoline core but may have different substituents and functional groups.

Phenylhydrazides: Compounds with similar hydrazide moieties but different aromatic rings.

Dimethoxyphenyl derivatives: Compounds containing the 2,5-dimethoxyphenyl group but with different core structures.

Each of these compounds has distinct properties and applications, highlighting the uniqueness of this compound in scientific research and industry.

Biological Activity

2-(2,5-Dimethoxyphenyl)quinoline-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with a carbohydrazide functional group and a dimethoxyphenyl substituent. This structure is pivotal in determining its biological interactions and activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the context of cancer research and enzyme inhibition.

Anticancer Activity

A study assessing quinoline derivatives demonstrated that compounds similar to this compound showed selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), K-562 (leukemia), and HeLa (cervical cancer) cells. The mechanism involved cell cycle arrest and apoptosis induction, with significant interaction with DNA observed through fluorescence microscopy and flow cytometry analysis .

Table 1: Cytotoxicity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Compound 6d | A2780/RCIS | TBD | MRP2 inhibition |

| Compound 10b | MDA-MB-231 | 16.5 ± 1.5 | DNA interaction |

The primary mechanism of action for this compound appears to involve the inhibition of multidrug resistance proteins (MRP), particularly MRP2. This inhibition enhances the accumulation of chemotherapeutic agents within cancer cells, thereby increasing their efficacy .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with target proteins. For instance, it has been shown to bind effectively to MRP2, which is crucial for its anticancer properties. The binding affinity and interaction patterns suggest that the dimethoxy groups play a significant role in enhancing the compound's efficacy against resistant cancer cell lines .

Case Studies

Several studies have highlighted the potential of quinoline derivatives in drug development:

- Study on MRP Inhibition : A series of quinoline analogs were synthesized and tested for their ability to inhibit MRP2. Among these, compounds structurally related to this compound showed promising results in enhancing the uptake of fluorescent substrates in resistant ovarian carcinoma cells .

- Cytotoxicity Assessment : In vitro studies revealed that this compound selectively targets cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-23-11-7-8-17(24-2)14(9-11)16-10-13(18(22)21-19)12-5-3-4-6-15(12)20-16/h3-10H,19H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVDADSXXMAKRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.